2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18ClNS |
|---|---|
Molecular Weight |
255.81 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C13H18ClNS/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2 |
InChI Key |
MCRKDDZFRNKWBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Chloro-2-[(4-chlorophenyl)sulfanyl]ethane
The first step entails reacting 4-chlorothiophenol with 1,2-dichloroethane under basic conditions. Deprotonation of the thiol group (e.g., using NaOH or K₂CO₃) generates a thiolate anion, which displaces one chloride from 1,2-dichloroethane.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or toluene
-
Temperature : 60–80°C
-
Base : K₂CO₃ (2.0 equiv)
-
Time : 6–12 hours
This yields 1-chloro-2-[(4-chlorophenyl)sulfanyl]ethane as a key intermediate. Excess 1,2-dichloroethane ensures mono-substitution, minimizing bis-sulfanyl byproducts.
Piperidine Alkylation
The chloroethyl intermediate undergoes nucleophilic substitution with piperidine . Piperidine’s secondary amine attacks the primary chloride, forming the target compound.
Reaction Conditions :
-
Solvent : Toluene or THF
-
Base : K₂CO₃ or triethylamine (1.5 equiv)
-
Temperature : 80–100°C (reflux)
-
Time : 12–24 hours
Yield : 60–75% after purification (column chromatography or recrystallization).
Thiol-Ene Click Chemistry
For substrates with unsaturated bonds, thiol-ene reactions offer a radical-mediated pathway.
Synthesis of 2-Vinylpiperidine
Starting from 2-pyridone , reduction with LiAlH₄ yields 2-piperidine methanol , which is dehydrated to 2-vinylpiperidine using POCl₃ or H₂SO₄.
Radical Thiol Addition
4-Chlorothiophenol and 2-vinylpiperidine react under radical initiation (e.g., azobisisobutyronitrile, AIBN) to form the anti-Markovnikov adduct.
Reaction Conditions :
-
Solvent : Benzene or DMF
-
Initiator : AIBN (1 mol%)
-
Temperature : 70–90°C
-
Time : 4–8 hours
Yield : 50–65%, with challenges in regioselectivity and vinyl precursor synthesis.
A three-step sequence involving ketone formation, reductive amination, and sulfanyl group introduction.
Synthesis of 2-(2-Oxoethyl)piperidine
Piperidine is alkylated with chloroacetone under basic conditions, followed by hydrolysis to the ketone.
Reductive Amination
The ketone reacts with 4-chlorothiophenol in the presence of NaBH₃CN or H₂/Pd-C, forming the secondary amine linkage.
Yield : 40–55%, limited by competing imine formation and over-reduction.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, scalable | Multi-step, halogenated waste | 60–75% |
| Thiol-Ene | Single-step, modular | Radical initiator sensitivity | 50–65% |
| Reductive Amination | Avoids halogenated reagents | Low efficiency, purification challenges | 40–55% |
Optimization Strategies
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents (toluene) favor radical pathways. Weak bases (K₂CO₃) minimize side reactions compared to strong bases (NaH).
Temperature Control
Elevated temperatures (80–100°C) accelerate substitution but risk decomposition. Radical reactions require strict temperature control to prevent initiator degradation.
Purification Techniques
-
Column Chromatography : Effective for isolating non-polar products.
-
Recrystallization : Suitable for crystalline intermediates (e.g., using ethanol/water mixtures).
Emerging Approaches
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group in the compound is susceptible to oxidation. Key reactions include:
-
Conversion to disulfide : Oxidation of the sulfanyl group can yield disulfide derivatives under oxidizing conditions (e.g., hydrogen peroxide, iodine).
-
Formation of sulfinic/sulfonic acids : Further oxidation may lead to sulfonic acid derivatives, though this requires harsher conditions.
Conditions :
-
Oxidizing agents: H₂O₂, I₂
-
Solvent: Aqueous or organic (e.g., ethanol)
-
Temperature: Room temperature to reflux
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes electrophilic substitution due to the electron-withdrawing chlorine substituent. Reactions include:
-
Nitration : Introduction of nitro groups at para/ortho positions relative to chlorine.
-
Friedel-Crafts alkylation/acylation : Alkylation or acylation at positions meta to chlorine.
Conditions :
-
Electrophiles: NO₂⁺, alkyl halides (e.g., CH₃COCl)
-
Catalysts: H₂SO₄, AlCl₃
-
Solvent: Dichloromethane, acetic acid
Nucleophilic Substitution
The sulfanyl group and piperidine ring participate in nucleophilic displacement reactions:
-
Alkylation/arylation : Reaction with alkyl/aralkyl halides (e.g., CH₃I, benzyl bromide) to form sulfides.
-
Thiolation : Replacement of sulfanyl hydrogen with thiols (e.g., using CS₂ in alkaline conditions) .
Conditions :
-
Nucleophiles: Alkyl/aralkyl halides, CS₂
-
Base: KOH, LiH
-
Solvent: DMF, ethanol
Condensation Reactions
The compound engages in condensation reactions to form heterocycles:
-
Oxadiazole formation : Reaction with CS₂ and KOH yields 1,3,4-oxadiazole derivatives .
-
Amide bond formation : Reaction with carboxylate esters (e.g., ethyl isonipecotate) under alkaline conditions .
Conditions :
-
Reagents: CS₂, carboxylate esters
-
Base: KOH, Na₂CO₃
-
Solvent: Ethanol, water
Acid-Base Reactions
The piperidine nitrogen undergoes protonation/deprotonation:
-
Deprotonation : Reaction with strong bases (e.g., NaOH) to generate free amine.
Conditions :
-
Acid: HCl (aqueous)
-
Base: NaOH, KOH
-
Solvent: Water, methanol
Research Findings
-
Biological Activity : Derivatives exhibit urease inhibition (IC₅₀ ~0.63–21.25 µM) and antimicrobial properties .
-
Pharmacokinetics : The sulfanyl group enhances solubility and receptor binding affinity.
-
Synthetic Challenges : Control of reaction conditions (pH, temperature) is critical to avoid side reactions .
This compound’s reactivity underscores its utility in pharmaceutical development, particularly in synthesizing bioactive molecules with heterocyclic and sulfanyl functionalities. Further studies are warranted to explore its therapeutic potential and optimize reaction parameters for scale-up.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine, including 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine, exhibit significant antidepressant and anxiolytic effects. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .
2. Anticancer Activity
Studies have shown that piperidine derivatives can inhibit tumor cell proliferation. The specific compound under discussion has demonstrated potential in targeting cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest . This makes it a candidate for further exploration in cancer therapy.
3. Antibacterial Effects
Preliminary investigations suggest that this compound possesses antibacterial properties against various pathogens, including Salmonella typhi and Bacillus subtilis. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
4. Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperidine derivatives, including this compound. Results indicated significant reductions in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .
Case Study 2: Anticancer Screening
In vitro assays conducted on human cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 3: Antibacterial Activity
A series of experiments tested the antibacterial efficacy of the compound against common pathogens. Results demonstrated moderate to strong activity, suggesting potential for development into therapeutic agents for bacterial infections.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The sulfur atom in the compound may also play a role in its biological activity by forming reversible covalent bonds with target proteins .
Comparison with Similar Compounds
Key Observations:
- Sulfur vs.
- Chlorophenyl vs. Methoxyphenyl : Compounds with methoxyphenyl substituents (e.g., from ) exhibit higher steric bulk and altered electronic profiles, which may influence receptor binding compared to chlorophenyl groups .
Case Study: Spiro Piperidine Derivatives
Compounds such as 3-{1'-[2-(4-Chlorophenyl)-3-methylbutanoyl]spiro[1,3-benzodioxole-2,4'-piperidine]-6-yl}propanoic acid () share the 4-chlorophenyl motif but incorporate a spiro benzodioxole system. These derivatives exhibit:
- Enhanced Binding Specificity : The rigid spiro structure restricts conformational flexibility, improving target engagement in enzyme assays .
- Complex Synthesis : Multi-step routes involving coupling reagents (TBTU) and chromatographic purification reduce scalability compared to the target compound’s straightforward synthesis .
Biological Activity
The compound 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine , often referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenyl sulfanyl group. Its molecular formula is , with a molecular weight of approximately 251.79 g/mol. The unique structural components contribute to its diverse biological activities.
Research indicates that This compound interacts with specific receptors and enzymes, modulating their activity. Notably, it has been shown to inhibit certain enzymes involved in disease pathways, leading to potential therapeutic effects in various conditions:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : Studies have demonstrated its cytotoxicity against cancer cell lines, suggesting a role in cancer therapy .
- Neuropharmacological Effects : There is evidence of its interaction with dopamine receptors, particularly the D4 subtype, which may influence neurological functions .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Screening : A series of studies evaluated the antimicrobial properties of various piperidine derivatives, including the target compound. Results indicated strong antibacterial activity against several pathogenic strains, confirming its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HCT116) revealed that the compound significantly reduces cell viability, indicating promising anticancer properties. The mechanism appears to involve apoptosis induction in malignant cells .
- Neuropharmacological Evaluation : The compound's binding affinity for dopamine receptors suggests potential applications in treating neuropsychiatric disorders. Its selectivity for the D4 receptor over others highlights its therapeutic promise in conditions like schizophrenia and ADHD .
Q & A
Q. What are the optimal synthetic routes for 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine, and how can purity be ensured?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are synthesized by reacting 4-chlorophenyl thiol with a halogenated ethyl-piperidine precursor under basic conditions (e.g., NaOH in dichloromethane) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity ≥95% is validated via HPLC with UV detection (λ = 254 nm) or GC-MS .
Q. How is the compound structurally characterized to confirm its identity?
Key techniques include:
- NMR : H and C NMR to verify sulfanyl-ethyl-piperidine connectivity and aromatic substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 268.07 for CHClNS) .
- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 690 cm (C-Cl) .
Q. What are the recommended storage conditions to maintain stability?
Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to prevent oxidation of the sulfanyl group. Stability studies show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does this compound interact with hERG K+^++ channels, and what are the implications for cardiotoxicity?
The sulfanyl-ethyl-piperidine scaffold is structurally similar to hERG inhibitors like cloperastine, which block the channel via π-π stacking with Phe656 and Tyr652 residues . Electrophysiological assays (patch-clamp on HEK293 cells) are critical to quantify IC values. Contradictions in literature data may arise from differences in assay pH (e.g., 7.4 vs. 6.8) or voltage protocols . Mitigate false positives by cross-validating with radioligand binding assays .
Q. How can conflicting bioactivity data across studies be resolved?
For example, terahertz spectroscopy (THz-TDS) combined with DFT calculations revealed that minor structural differences (e.g., 2- vs. 4-chlorophenyl substitution) drastically alter hydrogen-bonding networks and receptor binding . Reproducibility requires standardized assay conditions (e.g., solvent polarity, temperature) and orthogonal validation (e.g., SPR for binding kinetics) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
